molecular formula C20H15NS B14295921 3,3-Diphenyl-1,3-dihydro-2H-indole-2-thione CAS No. 117007-72-4

3,3-Diphenyl-1,3-dihydro-2H-indole-2-thione

Cat. No.: B14295921
CAS No.: 117007-72-4
M. Wt: 301.4 g/mol
InChI Key: ZXVRIKZZJAKLSN-UHFFFAOYSA-N
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Description

3,3-Diphenylindoline-2-thione is an organosulfur compound that belongs to the class of indoline derivatives It is characterized by the presence of two phenyl groups attached to the third carbon of the indoline ring and a thione group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenylindoline-2-thione typically involves the reaction of indoline-2-thione with diphenylmethane derivatives. One common method includes the use of N-heterocyclic carbene as a catalyst. The reaction is carried out under an argon atmosphere to prevent oxidation, and the product is purified using silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for 3,3-Diphenylindoline-2-thione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenylindoline-2-thione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thione sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted indoline derivatives.

Mechanism of Action

The mechanism of action of 3,3-Diphenylindoline-2-thione involves its interaction with various molecular targets and pathways. One key mechanism is the activation of Nrf2 signaling, which leads to the induction of phase II detoxifying enzymes. This pathway is crucial for its potential chemopreventive properties . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diphenylindoline-2-thione is unique due to its combination of the indoline core with diphenyl groups and a thione moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

117007-72-4

Molecular Formula

C20H15NS

Molecular Weight

301.4 g/mol

IUPAC Name

3,3-diphenyl-1H-indole-2-thione

InChI

InChI=1S/C20H15NS/c22-19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-19/h1-14H,(H,21,22)

InChI Key

ZXVRIKZZJAKLSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=S)C4=CC=CC=C4

Origin of Product

United States

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